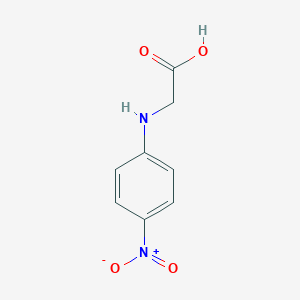

Glycine, N-(4-nitrophenyl)-

Beschreibung

The exact mass of the compound Glycine, N-(4-nitrophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32068. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Glycine, N-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-nitroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-8(12)5-9-6-1-3-7(4-2-6)10(13)14/h1-4,9H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRZHSVFAGKMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060712 | |

| Record name | Glycine, N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-91-0 | |

| Record name | N-(4-Nitrophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(4-nitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-nitrophenyl)amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Glycine, N-(4-nitrophenyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

Glycine, N-(4-nitrophenyl)-, also known as N-(4-nitrophenyl)glycine, is a nitroaromatic compound that serves as a pivotal building block in synthetic organic chemistry. Its unique molecular architecture, featuring a glycine moiety attached to a nitrophenyl ring, offers a confluence of reactive sites—a carboxylic acid, a secondary amine, and an aromatic nitro group. This trifecta of functionality makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. This guide provides an in-depth exploration of its chemical properties, synthesis, characterization, and potential applications, offering a technical resource for professionals in drug discovery and chemical research. The presence of the nitro group, a strong electron-withdrawing entity, significantly influences the reactivity of the aromatic ring and the acidity of the amine, setting it apart from its non-nitrated analog, N-phenylglycine.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of Glycine, N-(4-nitrophenyl)- is essential for its effective application in research and synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Nomenclature and Identifiers

-

Systematic Name: Glycine, N-(4-nitrophenyl)-[1]

-

Common Names: N-(4-nitrophenyl)glycine, N-(p-Nitrophenyl)glycine, 2-(4-nitroanilino)acetic acid[2]

-

PubChem CID: 12095[2]

Physicochemical Data

The physical state and solubility profile are critical for experimental design. Glycine, N-(4-nitrophenyl)- is typically a yellow crystalline powder, its color owing to the nitrophenyl chromophore.[4]

| Property | Value | Source(s) |

| Appearance | Yellow crystalline powder | [4] |

| Melting Point | 238.0 °C (511.15 K) | [4] |

| Density | 1.5042 g/cm³ | [4] |

| Solubility | Moderately soluble in organic solvents and alcohols. Limited solubility in pure water, with increased solubility in basic aqueous solutions. | [4] |

The solubility behavior is a direct consequence of its molecular structure. The polar carboxylic acid and nitro groups allow for moderate solubility in polar organic solvents.[4] The acidic nature of the carboxylic acid means that its solubility in aqueous media is pH-dependent; in basic solutions, it deprotonates to form a more soluble carboxylate salt.[4]

Synthesis and Purification

The most common and straightforward synthesis of Glycine, N-(4-nitrophenyl)- involves the nucleophilic substitution reaction between 4-nitroaniline and a haloacetic acid, typically chloroacetic acid. This reaction is a classic example of N-alkylation of an amine.

Synthetic Workflow Diagram

Caption: A representative synthetic workflow for Glycine, N-(4-nitrophenyl)-.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the known reactivity of the starting materials.

Materials:

-

4-Nitroaniline

-

Chloroacetic acid

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated and dilute

-

Activated charcoal

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium carbonate in deionized water.

-

Addition of Reactants: To the stirred sodium carbonate solution, add 4-nitroaniline. Heat the mixture gently to aid dissolution. Subsequently, add chloroacetic acid portion-wise to control the initial exotherm.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (completion can be monitored by Thin Layer Chromatography).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the solution to remove any unreacted starting material.

-

Carefully acidify the filtrate with concentrated hydrochloric acid until precipitation of the product is complete. The pH should be acidic to ensure the carboxylic acid is protonated.

-

Collect the crude product by vacuum filtration and wash with cold deionized water.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.

-

If the product is colored by impurities, the hot solution can be treated with activated charcoal before filtration and crystallization.

-

Dry the purified yellow crystals under vacuum.

-

Causality Behind Experimental Choices:

-

Sodium Carbonate: Acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. It also deprotonates the carboxylic acid of chloroacetic acid, which can influence reactivity.

-

Acidification: The product, being a carboxylic acid, is soluble in its basic carboxylate form. Acidification is crucial to protonate the carboxylate, rendering the product insoluble and allowing for its isolation.

-

Recrystallization: This is a standard purification technique for solid organic compounds, which separates the product from soluble impurities based on differences in solubility at different temperatures.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized Glycine, N-(4-nitrophenyl)-. The expected spectral data are based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH-) proton. The aromatic protons will appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The methylene protons will likely appear as a singlet or a doublet depending on the coupling with the adjacent amine proton. The amine and carboxylic acid protons are exchangeable and may appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show signals for the four distinct aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The carbon attached to the nitro group and the carbonyl carbon will be the most downfield shifted.

While specific peak values require experimental determination, PubChem provides access to experimental ¹H and ¹³C NMR spectra for reference.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |

| N-O Stretch (Nitro Group) | 1500 - 1550 (asymmetric) and 1300 - 1370 (symmetric) |

| C=C Stretch (Aromatic) | 1450 - 1600 |

An experimental FTIR spectrum is available for reference through PubChem, acquired using a KBr wafer technique.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Expected Molecular Ion Peak (M⁺): m/z = 196.16

GC-MS data for Glycine, N-(4-nitrophenyl)- is available for reference through PubChem.[2]

Reactivity and Chemical Behavior

The chemical reactivity of Glycine, N-(4-nitrophenyl)- is governed by its three primary functional groups.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction to an alcohol. The formation of activated esters, for example with N-hydroxysuccinimide, is a key step in its use for peptide synthesis.

-

Secondary Amine: The amine is nucleophilic, but its reactivity is somewhat attenuated by the electron-withdrawing effect of the nitrophenyl group. It can be acylated, alkylated, or participate in other nucleophilic addition or substitution reactions.

-

Nitrophenyl Group: The nitro group is a strong deactivating group, making the aromatic ring less susceptible to electrophilic substitution. However, it is a key functional handle for further transformations. The nitro group can be readily reduced to an amino group, providing a route to N-(4-aminophenyl)glycine derivatives. This transformation is highly valuable in medicinal chemistry for introducing a primary aromatic amine.

Applications in Research and Drug Development

Glycine, N-(4-nitrophenyl)- and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Building Block in Medicinal Chemistry

The compound serves as a versatile scaffold. The presence of the nitro group in nitrophenyl amino acids can significantly influence the physicochemical properties and biological activity of the resulting molecules.[5] This group can be leveraged for further chemical modifications, such as reduction to an amine, or it may contribute directly to binding interactions with biological targets.[5]

Peptide Synthesis

Amino acid derivatives are the fundamental units for peptide synthesis.[6] While Glycine, N-(4-nitrophenyl)- itself is not a standard proteinogenic amino acid, it can be incorporated into peptide chains to create peptidomimetics or as a non-natural amino acid to probe biological systems. The carboxylic acid can be activated (e.g., as a p-nitrophenyl ester) for coupling with the N-terminus of a growing peptide chain.[7] The use of protecting groups on the amine is a standard strategy in peptide synthesis to ensure controlled, sequential bond formation.[8]

Precursor for Bioactive Molecules

The reduction of the nitro group to an amine opens up a vast chemical space for derivatization. The resulting N-(4-aminophenyl)glycine can be diazotized and subjected to Sandmeyer-type reactions or used as a nucleophile in the synthesis of various heterocyclic systems, which are common motifs in drug molecules.

Safety and Handling

Glycine, N-(4-nitrophenyl)- is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

-

GHS Hazard Statements: H302, H312, H332[2]

-

Precautionary Measures: Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or a fume hood.[2] Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Glycine, N-(4-nitrophenyl)- is a chemical compound with a rich and versatile chemistry. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups make it an important tool for synthetic chemists. For professionals in drug development, it represents a valuable building block for creating novel molecular entities with potential therapeutic applications. A comprehensive understanding of its properties, as detailed in this guide, is the first step towards unlocking its full potential in the laboratory and beyond.

References

-

N-(4-Nitrophenyl)glycine - Solubility of Things. (n.d.). Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Chemsrc. (2025, October 21). N-[(4-Nitrophenyl)sulfonyl]glycine. Retrieved January 15, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Chiral Building Blocks: Enhancing Drug Discovery with Nitrophenyl Amino Acids. Retrieved January 15, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Glycine, N-(4-nitrophenyl)- - Substance Details. Substance Registry Services. Retrieved January 15, 2026, from [Link]

-

SpectraBase. (n.d.). N-(p-nitrophenyl)glycine. John Wiley & Sons, Inc. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). N-(4-Hydroxyphenyl)glycine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 15, 2026, from [Link]

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved January 15, 2026, from [Link]

-

ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved January 15, 2026, from [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-Nitrophenyl)glycine 95% | CAS: 619-91-0 | AChemBlock [achemblock.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of Glycine, N-(4-nitrophenyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine, N-(4-nitrophenyl)-, also known as N-(4-nitrophenyl)glycine, is a key synthetic intermediate with significant applications in medicinal chemistry and drug development. Its structure, featuring a glycine moiety attached to a nitrophenyl ring, provides a versatile scaffold for the synthesis of a variety of more complex molecules. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring, making it amenable to further functionalization. This guide provides a comprehensive overview of the primary synthetic pathways to Glycine, N-(4-nitrophenyl)-, offering detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in their synthetic endeavors. The strategic importance of this compound is highlighted by its role as a precursor to various bioactive molecules, including anti-inflammatory agents and benzodiazepines.[1][2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [3] |

| Molecular Weight | 196.16 g/mol | [3] |

| CAS Number | 619-91-0 | [3] |

| IUPAC Name | 2-(4-nitroanilino)acetic acid | [3] |

| Appearance | Not specified, likely a solid | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Synthetic Pathways

The synthesis of Glycine, N-(4-nitrophenyl)- can be achieved through several strategic approaches. This guide will focus on three primary and effective methods:

-

Nucleophilic Aromatic Substitution (SNAr)

-

Buchwald-Hartwig Amination

-

Reductive Amination

Each pathway offers distinct advantages and is suited for different starting materials and laboratory capabilities.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful and direct method for the synthesis of N-aryl amino acids. The strong electron-withdrawing nitro group on the phenyl ring of a 4-halonitrobenzene activates the aromatic system towards nucleophilic attack by the amino group of glycine. 1-Fluoro-4-nitrobenzene is a particularly effective substrate for this reaction due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom at the point of substitution and acts as a good leaving group in this context.[4]

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. The glycine anion, acting as the nucleophile, attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group. In the second step, the leaving group (halide) is eliminated, and the aromaticity of the ring is restored, yielding the N-(4-nitrophenyl)glycine product.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol

This protocol describes the synthesis of Glycine, N-(4-nitrophenyl)- from 1-fluoro-4-nitrobenzene and glycine.

Materials:

-

1-Fluoro-4-nitrobenzene

-

Glycine

-

Sodium Bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine (1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in DMF.

-

Add 1-fluoro-4-nitrobenzene (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the aqueous mixture to pH 2-3 with concentrated HCl. A precipitate should form.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Work-up and Purification:

-

If a precipitate is not readily formed upon acidification, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to yield the pure N-(4-nitrophenyl)glycine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. This method is particularly useful for coupling aryl halides or triflates with amines and offers a broad substrate scope and functional group tolerance.[5][6]

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination involves a Pd(0) species. The key steps are:

-

Oxidative Addition: The aryl halide (e.g., 4-chloronitrobenzene) reacts with the Pd(0) complex to form a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine (e.g., glycine ethyl ester) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol

This protocol outlines the synthesis of the ethyl ester of N-(4-nitrophenyl)glycine, which can then be hydrolyzed to the desired carboxylic acid. Using the ester of glycine improves its solubility in organic solvents typically used for this reaction.

Materials:

-

4-Chloronitrobenzene or 4-Bromonitrobenzene

-

Glycine ethyl ester hydrochloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene or Dioxane

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), glycine ethyl ester hydrochloride (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

-

Addition of Base: Add NaOtBu (2.5 mmol, 2.5 equiv) to the Schlenk tube.

-

Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture.

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-(4-nitrophenyl)glycine ethyl ester.

-

Hydrolysis: The purified ester can be hydrolyzed to the carboxylic acid by standard procedures, for example, by stirring with lithium hydroxide in a mixture of THF and water, followed by acidic workup.

Reductive Amination

Reductive amination is a versatile method for the formation of C-N bonds that proceeds via the in-situ formation and reduction of an imine. In the context of synthesizing N-(4-nitrophenyl)glycine, this involves the reaction of 4-nitroaniline with glyoxylic acid to form an imine, which is then reduced to the target secondary amine.[7][8]

Reaction Mechanism

The reaction proceeds in two main stages within the same pot:

-

Imine Formation: The amino group of 4-nitroaniline nucleophilically attacks the carbonyl carbon of glyoxylic acid, followed by dehydration to form an imine intermediate. This step is often catalyzed by mild acid.

-

Reduction: The imine is then reduced to the corresponding amine using a suitable reducing agent, such as sodium borohydride or catalytic hydrogenation.

Caption: Workflow for Reductive Amination.

Experimental Protocol

This protocol describes a one-pot reductive amination procedure.

Materials:

-

4-Nitroaniline

-

Glyoxylic acid monohydrate

-

Methanol

-

Sodium borohydride (NaBH₄) or Palladium on Carbon (Pd/C) and a Hydrogen source

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve 4-nitroaniline (1.0 equivalent) and glyoxylic acid monohydrate (1.1 equivalents) in methanol in a round-bottom flask.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction using Sodium Borohydride:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

-

Reduction using Catalytic Hydrogenation:

-

Transfer the methanolic solution of the imine to a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (e.g., 5 mol%).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.

-

-

Work-up:

-

If using NaBH₄, carefully quench the reaction by the slow addition of water.

-

If using catalytic hydrogenation, filter the reaction mixture through Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove methanol.

-

Add water to the residue and acidify with HCl to pH 2-3 to precipitate the product.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-(4-nitrophenyl)glycine.

-

Characterization Data

The identity and purity of the synthesized Glycine, N-(4-nitrophenyl)- can be confirmed by various spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets in the region of δ 7.0-8.5 ppm), a singlet or triplet for the methylene protons of the glycine unit (around δ 4.0 ppm), and a broad singlet for the carboxylic acid proton (variable, often > δ 10 ppm). A signal for the N-H proton may also be observed.[9][10] |

| ¹³C NMR | Resonances for the aromatic carbons (some shifted downfield due to the nitro group), the carbonyl carbon of the carboxylic acid (around δ 170-180 ppm), and the methylene carbon (around δ 45-55 ppm).[9] |

| FTIR | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carboxylic acid (around 1700-1730 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively), and C-N stretching.[11][12][13] |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) at m/z = 196. Fragmentation patterns may include the loss of the carboxylic acid group (-45 Da) and other characteristic fragments.[3][14][15][16][17] |

Conclusion

This guide has detailed three robust and versatile synthetic routes to Glycine, N-(4-nitrophenyl)-. The choice of method will depend on the available starting materials, equipment, and desired scale of the synthesis. The Nucleophilic Aromatic Substitution offers a direct and often high-yielding pathway, particularly with activated aryl halides. The Buchwald-Hartwig amination provides a modern and highly adaptable catalytic approach with broad functional group tolerance. Reductive amination presents a convenient one-pot procedure from readily available precursors. Each method, when executed with care, provides reliable access to this important synthetic intermediate, paving the way for its further use in the development of novel pharmaceuticals and other advanced materials.

References

-

Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 15(2), 135–144. [Link]

-

Reductive Amination Reaction. Boston University. [Link]

-

Synthesis of Complex Molecules through Reductive Amination. Labflow. [Link]

-

Glycine, N-(4-nitrophenyl)-. PubChem. [Link]

-

Synthesis of glycine p-nitrophenyl ester. PrepChem.com. [Link]

-

Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

- Producing glycine by the reductive amination of glyoxylic acid.

-

Growth and Characterization Studies of 4-Nitrophenol doped Benzoyl Glycine NLO single crystal. International Journal of ChemTech Research, 7(2), 80-86. [Link]

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

N-(p-nitrophenyl)glycine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

-

Synthesis of nitroaryl derivatives of glycine via oxidative nucleophilic substitution of hydrogen in nitroarenes. Semantic Scholar. [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Tufts University. [Link]

-

4-Nitroaniline – Knowledge and References. Taylor & Francis. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

-

Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

-

Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate. [Link]

-

Synthesis of Certain Benzo- And Pyridodiazepines Likely to Possess Tranquilizing Effect. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Human Metabolome Database. [Link]

-

High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue e-Pubs. [Link]

-

1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. Molecules, 13(10), 2536–2543. [Link]

-

1H and 13C NMR Studies of Glycine in Anisotropic Media: Double-Quantum Transitions and the Effects of Chiral Interactions. Journal of Magnetic Resonance, 211(1), 74–79. [Link]

-

Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(3), 446-450. [Link]

-

Synthesis and evaluation of antinociceptive and anti-inflammatory effects of nitro-porphyrins. ResearchGate. [Link]

-

An Update on the Synthesis of Pyrrolo[1][3]benzodiazepines. MDPI. [Link]

-

1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

-

Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening. PLoS ONE, 18(5), e0286422. [Link]

-

Variable temperature NMR characterization of a-glycine. Solid State Nuclear Magnetic Resonance, 34(4), 237-241. [Link]

-

Amino acids. Medizinische Fakultät Münster. [Link]

-

Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy. MDPI. [Link]

-

Why does glycine give only one peak at NMR spectrum? Quora. [Link]

Sources

- 1. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of certain benzo- and pyridodiazepines likely to possess tranquilizing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for " by Damien Edward Dobson [docs.lib.purdue.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. US4073804A - Producing glycine by the reductive amination of glyoxylic acid - Google Patents [patents.google.com]

- 9. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. oaji.net [oaji.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. spectrabase.com [spectrabase.com]

- 17. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Molecular Structure and Conformation of Glycine, N-(4-nitrophenyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of Glycine, N-(4-nitrophenyl)-, a molecule of significant interest in medicinal chemistry. This document delves into the fundamental chemical and physical characteristics, spectroscopic profile, and a detailed examination of its molecular conformation in both solid and solution states. Furthermore, this guide explores the synthesis of this compound and its derivatives, highlighting their potential as anti-inflammatory agents and their relevance in drug discovery and development. By synthesizing theoretical insights with experimental data, this guide aims to serve as an essential resource for researchers engaged in the study and application of N-substituted glycine derivatives.

Introduction

Glycine, N-(4-nitrophenyl)-, also known by its IUPAC name 2-(4-nitroanilino)acetic acid, is a derivative of the simplest amino acid, glycine.[1] The introduction of a 4-nitrophenyl group to the amino nitrogen of glycine imparts distinct chemical and physical properties, making it a valuable scaffold in organic synthesis and medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic environment of the entire molecule, affecting its reactivity, spectroscopic characteristics, and potential biological activity. Understanding the three-dimensional structure and conformational flexibility of this molecule is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents. This guide provides an in-depth exploration of these aspects, grounded in spectroscopic data and established chemical principles.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of Glycine, N-(4-nitrophenyl)- is the cornerstone of its application in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(4-nitroanilino)acetic acid | [1] |

| CAS Number | 619-91-0 | [1][2] |

| Molecular Formula | C₈H₈N₂O₄ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| Synonyms | N-(4-nitrophenyl)glycine, 2-[(4-nitrophenyl)amino]acetic acid, p-nitrophenylaminoacetic acid | [1] |

A summary of key identifiers and properties for Glycine, N-(4-nitrophenyl)-.

Molecular Structure and Conformation

The molecular structure of Glycine, N-(4-nitrophenyl)- is characterized by a central glycine backbone linked to a para-substituted nitrophenyl ring. The overall conformation is determined by the rotational freedom around several key single bonds.

Solid-State Conformation: An Area for Future Investigation

A definitive understanding of the solid-state conformation of a molecule is best achieved through single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, as well as revealing intermolecular interactions such as hydrogen bonding that stabilize the crystal lattice.

Despite extensive searches of crystallographic databases, a publicly available crystal structure for Glycine, N-(4-nitrophenyl)- has not been identified. This represents a significant knowledge gap and a promising area for future research. The determination of its crystal structure would provide invaluable insights into its packing arrangement and the specific intermolecular forces at play, which can influence its physical properties like solubility and melting point.

Conformational Analysis in Solution: Insights from Spectroscopy

In the absence of crystallographic data, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide crucial information about the molecule's conformation and dynamics in solution.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Glycine, N-(4-nitrophenyl)- would be expected to show distinct signals for the aromatic protons of the nitrophenyl ring, the methylene protons of the glycine backbone, and the amine proton. The chemical shifts and coupling patterns of the aromatic protons can provide information about the electronic environment of the ring. The methylene protons may appear as a singlet or, if diastereotopic, as a more complex multiplet, offering clues about the rotational restriction around the N-C bond.

-

¹³C NMR: The carbon NMR spectrum complements the proton NMR data by providing information on the chemical environment of each carbon atom. The positions of the aromatic carbon signals are sensitive to the electron-withdrawing effect of the nitro group.

-

¹⁵N NMR: Nitrogen NMR can provide direct insight into the electronic environment of the two nitrogen atoms in the molecule – the amino nitrogen and the nitro group nitrogen.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of Glycine, N-(4-nitrophenyl)- is characterized by absorption bands corresponding to its key functional groups. Expected characteristic peaks include:

-

N-H stretching: In the region of 3300-3500 cm⁻¹.

-

C=O stretching (carboxylic acid): Typically around 1700-1725 cm⁻¹.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

-

C=C stretching (aromatic ring): In the 1450-1600 cm⁻¹ region.

3.2.3. UV-Vis Spectroscopy

The UV-Vis spectrum is expected to show strong absorption bands characteristic of the nitrophenyl chromophore. The position and intensity of these bands are influenced by the electronic transitions within the aromatic system and can be affected by the solvent environment.

Synthesis and Reactivity

The synthesis of N-substituted glycine derivatives can be achieved through various synthetic routes. A common and effective method for the preparation of Glycine, N-(4-nitrophenyl)- involves the reaction of a p-nitroaniline derivative with a glycine equivalent.

General Synthetic Approach

A plausible and widely used method for the synthesis of N-aryl glycines is the nucleophilic substitution reaction between an aniline and a haloacetic acid.

Caption: General synthetic workflow for Glycine, N-(4-nitrophenyl)-.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of N-substituted glycine derivatives and can be adapted for Glycine, N-(4-nitrophenyl)-.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline in a suitable solvent mixture, such as ethanol and water.

-

Add an equimolar amount of chloroacetic acid to the solution.

-

Add a weak base, such as sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction.

Step 2: Reaction

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 3: Workup and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Glycine, N-(4-nitrophenyl)-.

Biological Activity and Drug Development Potential

N-substituted glycine derivatives have emerged as a promising class of compounds in drug discovery, with a range of reported biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the potential of N-(4-substituted phenyl)glycine derivatives as anti-inflammatory agents.[3] The design of these compounds often aims to mimic the structure of known anti-inflammatory drugs while incorporating the glycine moiety to potentially improve pharmacokinetic properties and reduce side effects.[3] For instance, a series of N-(4-acetylphenyl)glycine derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition of edema in a carrageenan-induced rat paw edema model.[3] This suggests that the N-(4-nitrophenyl)glycine scaffold could serve as a valuable starting point for the development of novel anti-inflammatory drugs.

Caption: Logical workflow for the development of drugs based on the N-(4-nitrophenyl)glycine scaffold.

Other Potential Applications

Derivatives of Glycine, N-(4-nitrophenyl)-, such as its esters, are valuable intermediates in peptide synthesis.[4][5] The 4-nitrophenyl ester is a commonly used activating group for the carboxyl function, facilitating the formation of peptide bonds. Furthermore, the core structure of N-substituted glycines can be found in various bioactive molecules, suggesting a broader potential for this scaffold in the development of therapeutics for a range of diseases.

Conclusion

Glycine, N-(4-nitrophenyl)- is a molecule with a rich chemical profile and significant potential in the field of medicinal chemistry. While its solid-state conformation remains an area ripe for investigation, spectroscopic data provides valuable insights into its structure in solution. The synthetic accessibility of this compound and its derivatives, coupled with their demonstrated anti-inflammatory potential, underscores their importance as a platform for the design and development of novel therapeutic agents. This technical guide has synthesized the current knowledge on this molecule, providing a foundation for future research and innovation in the application of N-substituted glycine derivatives in drug discovery.

References

-

PrepChem. Synthesis of glycine p-nitrophenyl ester. [Link]

-

Chem-Impex. Z-glycine 4-nitrophenyl ester. [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2018). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]

-

Vibzzlab. (2022, September 25). Glycine: Organic Synthesis. YouTube. [Link]

-

PubChem. Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. Glycine, N-(4-nitrophenyl)- - Substance Details. [Link]

Sources

- 1. Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. chemimpex.com [chemimpex.com]

A Technical Guide to Glycine, N-(4-nitrophenyl)- (CAS 619-91-0): Properties, Synthesis, and Applications in Chemical R&D

Introduction and Core Concepts

Glycine, N-(4-nitrophenyl)-, with the CAS Registry Number 619-91-0, is a substituted amino acid derivative that serves as a versatile and strategic building block in modern organic synthesis.[1][2] Its structure uniquely combines a glycine backbone with a p-nitrophenyl group, bestowing upon it a trifecta of reactive sites: a secondary amine, a carboxylic acid, and an aromatic nitro group. This multifunctionality makes it a valuable intermediate for researchers and drug development professionals, enabling the construction of more complex molecular architectures. Unlike its simpler parent, glycine, N-(4-nitrophenyl)glycine is not a proteinogenic amino acid but rather a synthetic tool leveraged for its predictable reactivity and utility in creating novel compounds.[3][4] This guide provides an in-depth examination of its properties, synthesis, analytical characterization, and critical applications in the research and development landscape.

Caption: 2D Structure of Glycine, N-(4-nitrophenyl)-.

Physicochemical and Spectroscopic Properties

The utility of N-(4-nitrophenyl)glycine in synthesis is directly linked to its distinct physical and chemical properties. A comprehensive understanding of its spectroscopic profile is paramount for reaction monitoring and final product confirmation.

Table 1: Core Physicochemical Properties of Glycine, N-(4-nitrophenyl)-

| Property | Value | Source |

| CAS Number | 619-91-0 | [1][2] |

| Molecular Formula | C₈H₈N₂O₄ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| IUPAC Name | 2-(4-nitroanilino)acetic acid | [1] |

| Common Synonyms | N-(4-nitrophenyl)glycine, N-(p-nitrophenyl)glycine | [1][5][6] |

| Appearance | Solid (form may vary by purity) | |

| XLogP3 | 0.4 | [1] |

Spectroscopic Profile: A Self-Validating System

The structural identity of N-(4-nitrophenyl)glycine can be unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a piece of the puzzle, and together they form a self-validating system for characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The aromatic region is expected to show a distinct AA'BB' system (appearing as two doublets) due to the para-substitution on the phenyl ring. The protons ortho to the electron-withdrawing nitro group will be downfield shifted compared to the protons ortho to the electron-donating amino group. The methylene (-CH₂-) protons of the glycine backbone will appear as a singlet, and the secondary amine proton (-NH-) will also be a singlet, with its chemical shift being solvent-dependent. The carboxylic acid proton is typically a broad singlet at the far downfield end of the spectrum.

-

Infrared (IR) Spectroscopy: IR analysis reveals the key functional groups.[1] Characteristic absorptions include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), N-H stretching from the secondary amine (~3300-3500 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[1][5] The exact mass should correspond to the calculated value of 196.0484 g/mol .[1] Common fragmentation patterns would involve the loss of the carboxylic acid group (-45 Da) or cleavage of the N-C bond of the glycine backbone.

Synthesis and Purification: A Guided Workflow

A common and reliable method for synthesizing N-(4-nitrophenyl)glycine is through the nucleophilic aromatic substitution of an activated nitro-aryl halide with glycine. This approach is favored for its high efficiency and use of readily available starting materials.

Synthetic Pathway: Nucleophilic Aromatic Substitution

The reaction proceeds by reacting 1-fluoro-4-nitrobenzene with glycine in the presence of a mild base, such as potassium or sodium carbonate. The base serves the critical function of deprotonating the amino group of glycine, thereby increasing its nucleophilicity. The highly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making the substitution reaction feasible.

Caption: Synthesis of N-(4-nitrophenyl)glycine via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add glycine (1.0 eq) and potassium carbonate (2.0 eq). Add water to dissolve the reagents.

-

Reaction Initiation: Add 1-fluoro-4-nitrobenzene (1.05 eq) to the aqueous solution. The choice of a slight excess of the aryl halide ensures complete consumption of the more valuable glycine starting material.

-

Heating: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, filter the mixture to remove any insoluble material. Transfer the filtrate to a beaker.

-

Precipitation: While stirring, slowly acidify the yellow-orange solution with 2M hydrochloric acid. The purpose of acidification is to protonate the carboxylate salt of the product, rendering it insoluble in the aqueous medium. The product will precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove residual organic impurities.[7]

-

Drying: Dry the product under vacuum to yield N-(4-nitrophenyl)glycine.

Purification Workflow

For applications requiring high purity, the crude product can be further purified by recrystallization or by an acid-base extraction procedure.

Caption: Workflow for the Purification of N-(4-nitrophenyl)glycine.

Applications in Research and Drug Development

The true value of N-(4-nitrophenyl)glycine lies in its capacity as a versatile chemical intermediate. Its three distinct functional groups can be manipulated to build a diverse array of more complex molecules.

A Hub for Chemical Transformations

The strategic placement of the functional groups allows for selective chemical modifications, making it a powerful scaffold in multi-step synthesis.

-

Nitro Group Reduction: The nitro group is readily reduced to an amine using standard conditions (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This unmasks a nucleophilic primary amine, opening pathways to form heterocycles (like benzimidazoles), amides, or sulfonamides. This transformation is fundamental in creating aniline-based structures common in pharmaceuticals.

-

Carboxylic Acid Activation: The carboxylic acid can be activated to form esters, acid chlorides, or, most commonly, amides via coupling reagents (e.g., EDC, HATU). This is a cornerstone of peptide synthesis and is used to link the glycine scaffold to other amino acids or amine-containing molecules.[8]

-

Secondary Amine Functionalization: The N-H bond of the secondary amine can undergo further reactions such as alkylation or acylation, though this site is less reactive than a primary amine.

Caption: Potential Synthetic Transformations of N-(4-nitrophenyl)glycine.

Relevance in Medicinal Chemistry and Metabolomics

While not a drug itself, N-(4-nitrophenyl)glycine is a precursor to compounds with potential biological activity. N-substituted glycine derivatives are a known class of molecules with diverse biological roles.[9][10] Furthermore, the broader class of N-acyl glycines, which share a similar core structure, are important metabolites in detoxification pathways and have been studied as potential biomarkers for metabolic diseases like diabetes.[11][12] The analytical methods developed for these related compounds, particularly LC-MS, are directly applicable to N-(4-nitrophenyl)glycine and its derivatives, making it a useful tool for developing new analytical standards and probes for biological systems.[11][13]

Safety and Handling

As with any laboratory chemical, proper handling of N-(4-nitrophenyl)glycine is essential to ensure user safety. The Globally Harmonized System (GHS) classifications provide a clear directive for risk assessment and mitigation.[1]

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |

Recommended Handling Procedures:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[16][17]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[17]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.

Conclusion

Glycine, N-(4-nitrophenyl)- (CAS 619-91-0) is more than a simple chemical; it is a strategic synthetic intermediate that offers a wealth of possibilities to the research chemist. Its well-defined structure, predictable reactivity, and multiple functionalization points make it an indispensable tool in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science research. By understanding its core properties and applying robust synthetic and analytical protocols, scientists can effectively leverage this building block to accelerate innovation and discovery.

References

-

Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095 - PubChem. [Link]

-

Glycine, N-(4-nitrophenyl)- - Substance Details - SRS | US EPA. [Link]

-

Synthesis of glycine p-nitrophenyl ester - PrepChem.com. [Link]

-

is added in one portion. The reaction begins rapidly, the temperature rising to about 45°. Stirring is continued for 2 hours. The heterogeneous mixture, after dilution with 1 l. of water, is extracted with - Organic Syntheses Procedure. [Link]

-

N-((Phenylmethoxy)carbonyl)glycine 4-nitrophenyl ester | C16H14N2O6 | CID - PubChem. [Link]

-

N-(4-Nitrophenyl)glycine - Solubility of Things. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives | ACS Omega. [Link]

-

Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PubMed. [Link]

-

N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149 - PubChem. [Link]

-

N-(p-nitrophenyl)glycine - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

-

Glycine, n-(m-nitrophenyl)- (C8H8N2O4) - PubChemLite. [Link]

-

Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC. [Link]

-

Glycine, N-(4-nitrophenyl) - PubChem. [Link]

-

Safety Data Sheet: Benzoic acid - Carl ROTH. [Link]

- US5254729A - Method for purifying glycine - Google P

-

Quantitative determination of glycine in commercial dosage forms by kinetic spectrophotometry - ResearchGate. [Link]

- EP3153498A1 - N-substituted phenyl glycine preparation method - Google P

-

Glycine as a Chemical Intermediate: Driving Innovation in Pharmaceutical and Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(PDF) Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - ResearchGate. [Link]

-

Glycine - chemeurope.com. [Link]

Sources

- 1. Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. nbinno.com [nbinno.com]

- 4. Glycine [chemeurope.com]

- 5. spectrabase.com [spectrabase.com]

- 6. SID 134975808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. ilpi.com [ilpi.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Storage of Glycine, N-(4-nitrophenyl)-

This guide provides a comprehensive overview of the critical aspects of stability and storage for Glycine, N-(4-nitrophenyl)-, a compound of interest for researchers, scientists, and professionals in drug development. Understanding the chemical stability, potential degradation pathways, and optimal storage conditions is paramount for ensuring the integrity, purity, and reliability of experimental results.

Introduction to Glycine, N-(4-nitrophenyl)-

Glycine, N-(4-nitrophenyl)-, with the chemical formula C₈H₈N₂O₄, is a derivative of the simplest amino acid, glycine.[1][2] Its structure incorporates a glycine backbone N-substituted with a 4-nitrophenyl group. This modification imparts specific chemical properties that are crucial for its application in various research and development endeavors. The presence of the nitroaromatic moiety and the amino acid structure suggests potential applications as a chromogenic substrate, a synthon in organic chemistry, or a fragment in the design of bioactive molecules.

The inherent reactivity of the nitro group and the amide-like linkage makes this molecule susceptible to specific degradation pathways. Therefore, a thorough understanding of its stability profile is essential for its effective use.

Chemical Stability Profile

The stability of Glycine, N-(4-nitrophenyl)- is influenced by several factors, including pH, light, temperature, and the presence of oxidizing or reducing agents. While specific experimental data for this exact molecule is not extensively available in peer-reviewed literature, we can infer its stability profile based on the known chemistry of its constituent functional groups: N-aryl amino acids and nitroaromatic compounds.[3]

Potential Degradation Pathways

Forced degradation studies, which intentionally expose the compound to harsh conditions, are crucial for identifying likely degradation products and pathways.[4][5][6][7] For Glycine, N-(4-nitrophenyl)-, the primary anticipated degradation pathways are hydrolysis, reduction of the nitro group, and photodegradation.

The amide-like bond in Glycine, N-(4-nitrophenyl)- is susceptible to hydrolysis under both acidic and basic conditions.[8][9][10][11]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the C-N bond between the glycine nitrogen and the phenyl ring can be cleaved, yielding 4-nitroaniline and glycine.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the amide bond can also be hydrolyzed to produce 4-nitroaniline and the corresponding salt of glycine.

The rate of hydrolysis is expected to be dependent on pH and temperature.

Caption: Potential hydrolytic degradation of Glycine, N-(4-nitrophenyl)-.

The nitroaromatic group is susceptible to reduction, which can occur under the influence of reducing agents or certain metabolic conditions. This reduction can proceed through various intermediates to ultimately form 4-aminophenylglycine.

-

Nitroso Intermediate: The nitro group can be reduced to a nitroso group.

-

Hydroxylamine Intermediate: Further reduction can yield a hydroxylamine derivative.

-

Amino Product: The final reduction product is the corresponding amine.

The formation of these reduction products can significantly alter the chemical and biological properties of the molecule.

Caption: Stepwise reduction of the nitro group.

Nitroaromatic compounds are often sensitive to light.[12][13] Exposure to UV or even visible light can lead to the formation of various photoproducts. The specific degradation pathway will depend on the wavelength of light and the presence of other reactive species. Potential photodegradation products could include hydroxylated derivatives or products resulting from the cleavage of the C-N bond.

Recommended Storage Conditions

Proper storage is critical to maintain the stability and purity of Glycine, N-(4-nitrophenyl)-. Based on the general guidelines for nitroaromatic compounds and amino acid derivatives, the following storage conditions are recommended.[14][15]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic reactions.[14] |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation of the molecule.[14] |

| Light | Protect from light (Amber vial) | To prevent photodegradation due to the nitroaromatic moiety.[14] |

| Moisture | Tightly sealed container in a dry place | To prevent hydrolysis.[14] |

| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong acids, and strong bases | To avoid chemical reactions that could degrade the compound.[15] |

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating analytical method is essential to separate the intact drug from its degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API).[16][17][18][19] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Objective

To develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of Glycine, N-(4-nitrophenyl)- and its potential degradation products.

Materials and Reagents

-

Glycine, N-(4-nitrophenyl)- reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Purified water (18.2 MΩ·cm)

-

Formic acid (or other suitable buffer components)

-

Hydrochloric acid (for acid hydrolysis)

-

Sodium hydroxide (for base hydrolysis)

-

Hydrogen peroxide (for oxidative degradation)

Chromatographic Conditions (Initial)

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | To be optimized (e.g., 5-95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (determined by UV scan) |

| Injection Volume | 10 µL |

Experimental Workflow

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of Glycine, N-(4-nitrophenyl)- in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare solutions for forced degradation: 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before injection.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 80°C) for a specified time, then dissolve and analyze.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) for a specified duration.

-

-

Method Development and Optimization:

-

Inject the stressed samples into the HPLC system.

-

Optimize the mobile phase composition and gradient to achieve good separation between the parent peak and all degradation product peaks.

-

Ensure the main peak is spectrally pure using a photodiode array (PDA) detector.

-

-

Method Validation:

-

Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

-

Conclusion

While specific stability data for Glycine, N-(4-nitrophenyl)- is limited, a comprehensive understanding of its potential degradation pathways can be inferred from its chemical structure. The presence of a nitroaromatic ring and an N-substituted amino acid moiety suggests susceptibility to hydrolysis, reduction, and photodegradation. To ensure the integrity of this compound, it is crucial to adhere to strict storage conditions, including refrigeration, protection from light and moisture, and storage under an inert atmosphere. The development of a validated, stability-indicating HPLC method is essential for accurately assessing the purity and stability of Glycine, N-(4-nitrophenyl)- in research and development settings.

References

- Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.

- BenchChem. (n.d.). Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde.

- International Labour Organization. (2011). Nitrocompounds, Aromatic.

- Zitko, V. (2002). Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 1(7), 520-525.

- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, K. (2016). Forced Degradation Studies. MedCrave Online, 3(6), 1-4.

- Chem-Impex. (n.d.). Acetyl-glycine 4-nitrophenyl ester. Retrieved from a relevant chemical supplier's product page.

- Shemer, H., & Linden, K. G. (2006). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Science and Technology, 53(1), 131-137.

- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272.

-

PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

- Jovičić-Petrović, J., & Lazić, M. (2013). Forced degradation studies for biopharmaceuticals.

- Singh, S., & Junwal, M. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083.

- ChemicalBook. (n.d.). Glycine, N-[4-(aminocarbonyl)-2-nitrophenyl]-.

- Manuni, M. S., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161.

- Bennet, A. J., & Sinnott, M. L. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv.

- ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. Retrieved from a relevant scientific discussion forum.

- U.S. Environmental Protection Agency. (n.d.). Glycine, N-(4-nitrophenyl)-. Substance Registry Services.

- Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from a relevant service provider's website.

- Whitfield, J. N., & Williams, A. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv.

- NanoBusiness. (2020). Thermal Analysis DSC and TGA. Retrieved from a relevant analytical service provider's website.

- The University of Melbourne. (n.d.). TGA-DSC. Research at Melbourne. Retrieved from a relevant university facility page.

- Chemistry For Everyone. (2023). How To Store Nitrocellulose?. YouTube.

- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Naredla, S. T., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 11(08).

- Echemi. (n.d.). N-(4-Nitrophenyl)glycine ethyl ester SDS.

- Williams, A. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv.

- University of Nebraska-Lincoln. (n.d.). Thermal Analysis Systems. Surface & Materials Characterization Facility. Retrieved from a relevant university facility page.

- Chemistry LibreTexts. (2022). Thermal Analysis.

- Yadav, R., et al. (2023). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF FEXOFENADINE & ACEBROPHYLLINE. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 8(1), 8-35.

- BenchChem. (n.d.). Stability and degradation studies of N-p-Tosylglycine under various conditions.

- Rizk, M., Attia, A. K., Mohamed, H. Y., & Elshahed, M. (2021). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. European Journal of Chemistry, 12(2), 168-178.

- Nikalje, A. P., & Angure, S. (2021). Quality-by-Design Based Development and Validation of Stability Indicating Method by UPLC Method for Impurities of Simvastatin from Drug and. Indian Journal of Pharmaceutical Sciences, 83(1), 110-119.

- SIELC Technologies. (n.d.). Glycine.

Sources

- 1. Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. scispace.com [scispace.com]

- 7. pharmasm.com [pharmasm.com]

- 8. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. ijpsm.com [ijpsm.com]

- 18. eurjchem.com [eurjchem.com]

- 19. ijpsonline.com [ijpsonline.com]

Literature review on "Glycine, N-(4-nitrophenyl)-" research

An In-Depth Technical Guide to Glycine, N-(4-nitrophenyl)-: Synthesis, Characterization, and Therapeutic Potential

This guide provides an in-depth review of Glycine, N-(4-nitrophenyl)-, a versatile chemical intermediate and a foundational scaffold for the development of novel therapeutic agents. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on its synthesis, chemical properties, and burgeoning biological applications, offering both field-proven insights and detailed experimental methodologies.

Introduction: The N-(4-nitrophenyl)glycine Scaffold